

# 4-hydroxybutanamide CAS number and molecular weight

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Compound of Interest		
Compound Name:	4-hydroxybutanamide	
Cat. No.:	B1328909	Get Quote

# In-Depth Technical Guide: 4-Hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-hydroxybutanamide**, including its chemical properties, synthesis methodologies, and the biological significance of its derivatives, particularly as inhibitors of matrix metalloproteinases (MMPs).

# **Core Compound Specifications**

**4-Hydroxybutanamide** is a chemical compound with the following key identifiers:

Property	Value	Citations
CAS Number	927-60-6	
Molecular Formula	C4H9NO2	
Molecular Weight	103.12 g/mol	

# Synthesis of 4-Hydroxybutanamide

The synthesis of **4-hydroxybutanamide** can be achieved through several established routes. The selection of a particular method may depend on the desired scale, purity requirements, and available starting materials.



### Method 1: Aminolysis of y-Butyrolactone

A common and direct method for the synthesis of **4-hydroxybutanamide** is the ring-opening of y-butyrolactone with ammonia. This reaction, known as aminolysis, involves the nucleophilic attack of ammonia on the carbonyl carbon of the lactone, leading to the formation of the corresponding amide.

#### Experimental Protocol:

A detailed experimental protocol for this specific transformation is not readily available in the public domain. However, a general procedure would involve reacting γ-butyrolactone with a source of ammonia, such as aqueous or alcoholic ammonia, potentially under elevated temperature and pressure. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product would be isolated and purified, likely through crystallization or column chromatography.

### Method 2: Amidation of 4-Hydroxybutyric Acid

Another synthetic approach is the direct amidation of 4-hydroxybutyric acid. This method typically requires the activation of the carboxylic acid group to facilitate the reaction with ammonia.

#### Experimental Protocol:

Detailed experimental procedures for the direct amidation of 4-hydroxybutyric acid are not widely published. A general approach would involve the use of a coupling agent to activate the carboxylic acid, followed by the addition of an ammonia source. The reaction would be carried out in a suitable solvent and the product isolated and purified using standard laboratory techniques.

# Biological Significance of 4-Hydroxybutanamide Derivatives

While **4-hydroxybutanamide** itself is not extensively studied for its biological activity, its derivatives, particularly N-substituted and N-hydroxy derivatives, have garnered significant interest in medicinal chemistry. Notably, N-hydroxybutanamide derivatives have been investigated as potent inhibitors of matrix metalloproteinases (MMPs).



MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1][2] Dysregulation of MMP activity is implicated in various pathological processes, including cancer invasion and metastasis, arthritis, and cardiovascular diseases.[1]

# Mechanism of Action of N-Hydroxybutanamide Derivatives as MMP Inhibitors

The inhibitory activity of N-hydroxybutanamide derivatives against MMPs stems from the hydroxamic acid moiety (-CONHOH). This functional group acts as a powerful chelating agent for the zinc ion  $(Zn^{2+})$  located in the active site of the MMP enzyme.[1][2] The binding of the hydroxamic acid to the zinc ion prevents the enzyme from interacting with its natural substrates, thereby inhibiting its proteolytic activity.

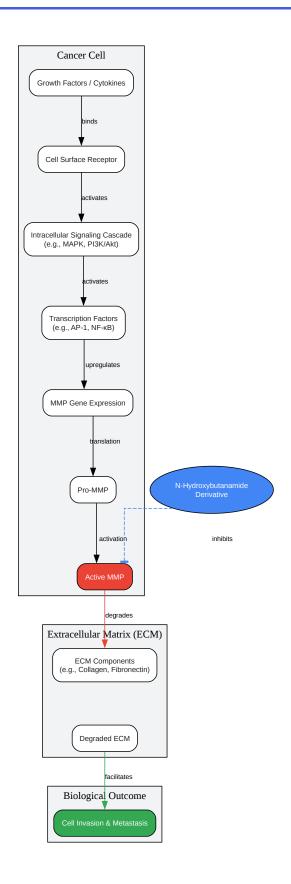
The general mechanism involves the coordination of the hydroxamic acid to the catalytic zinc ion in the MMP active site. This interaction is a key determinant of the inhibitory potency of these compounds.[1]

# **Matrix Metalloproteinase Signaling Pathway**

MMPs are involved in complex signaling pathways that regulate cell behavior. For instance, MMPs can cleave and release growth factors and cytokines from the ECM, which can then bind to their receptors on cell surfaces and trigger downstream signaling cascades. By degrading the ECM, MMPs also play a direct role in facilitating cell migration and invasion, which are critical steps in cancer metastasis. The inhibition of MMPs by N-hydroxybutanamide derivatives can disrupt these processes.

Below is a generalized representation of the role of MMPs in cancer cell invasion, which can be targeted by MMP inhibitors.





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Caption: Role of MMPs in Cancer Cell Invasion and Inhibition by N-Hydroxybutanamide Derivatives.

### **Experimental Data on N-Hydroxybutanamide Derivatives**

A study on novel N-hydroxybutanamide derivatives demonstrated their potential as antitumor and antimetastatic agents through the inhibition of specific MMPs. The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was a particularly promising compound.

#### In Vitro MMP Inhibition:

Compound	Target MMP	IC50 (μM)
Iodoaniline derivative of N¹- hydroxy-N⁴- phenylbutanediamide	MMP-2	1 - 1.5
MMP-9	1 - 1.5	
MMP-14	1 - 1.5	_

In Vivo Antitumor Activity (B16 Melanoma Mouse Model):

Treatment	Tumor Growth Inhibition (%)	Metastasis Inhibition (%)
Iodoaniline derivative of N¹-		
hydroxy-N <sup>4</sup> -	61.5	88.6
phenylbutanediamide		

# **Experimental Protocols for Biological Assays**

MMP Inhibition Assay (General Protocol):

A typical MMP inhibition assay involves measuring the enzymatic activity of a specific MMP in the presence and absence of the inhibitor.

Reagents and Materials:



- Recombinant human MMP enzyme (e.g., MMP-2, MMP-9).
- Fluorogenic MMP substrate.
- Assay buffer (e.g., Tris-HCl with CaCl<sub>2</sub>, ZnCl<sub>2</sub>, and Brij-35).
- Test compound (N-hydroxybutanamide derivative) dissolved in a suitable solvent (e.g., DMSO).
- A known MMP inhibitor as a positive control.
- Microplate reader capable of fluorescence detection.

#### Procedure:

- The MMP enzyme is pre-incubated with varying concentrations of the test compound or control in the assay buffer.
- The reaction is initiated by the addition of the fluorogenic substrate.
- The increase in fluorescence, resulting from the cleavage of the substrate by the active MMP, is monitored over time using a microplate reader.
- The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve.
- The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the untreated control.
- The IC<sub>50</sub> value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Activity Assay (General Xenograft Model Protocol):

Animal Model:



- Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.
- Cell Culture and Tumor Implantation:
  - A human cancer cell line (e.g., B16 melanoma) is cultured in vitro.
  - A specific number of cells are harvested and injected subcutaneously or orthotopically into the mice to induce tumor formation.

#### Treatment:

- Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
- The test compound (N-hydroxybutanamide derivative) is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule.
- The control group receives the vehicle (the solvent used to dissolve the compound).
- Monitoring and Endpoint:
  - Tumor size is measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated.
  - The body weight and general health of the mice are also monitored.
  - At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
  - To assess metastasis, organs such as the lungs or liver may be examined for the presence of secondary tumors.

#### Data Analysis:

 The antitumor efficacy is evaluated by comparing the tumor growth rates and final tumor weights between the treated and control groups.



- The antimetastatic effect is determined by comparing the number and size of metastases.
- Statistical analysis is performed to determine the significance of the observed differences.

### **Summary**

**4-Hydroxybutanamide** is a valuable chemical entity, and its derivatives, particularly those containing a hydroxamic acid functional group, have emerged as a significant class of MMP inhibitors. The ability of these compounds to chelate the zinc ion in the active site of MMPs provides a strong rationale for their investigation as therapeutic agents in diseases characterized by excessive ECM degradation, such as cancer. The experimental data on N-hydroxybutanamide derivatives demonstrate their potential to inhibit tumor growth and metastasis in preclinical models, warranting further research and development in this area. The provided experimental frameworks for synthesis and biological evaluation can serve as a foundation for researchers and drug development professionals working with this class of compounds.

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### References

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